Mineralocorticoid Receptor (MR) Antagonist Potency: Moderate Affinity Relative to Clinical MR Antagonists
The compound demonstrates moderate antagonist potency at the human mineralocorticoid receptor (MR) with an IC50 of 220 nM, measured via inhibition of aldosterone-induced protein interaction in CHOK1 cells overexpressing human MR . This potency is approximately 9-fold lower than spironolactone (IC50 24 nM) and approximately 12-fold lower than the third-generation non-steroidal MR antagonist finerenone (IC50 18 nM) when compared across independent cell-based antagonist assays . The quantitative differentiation here is that the target compound occupies an intermediate affinity niche—substantially weaker than the most potent clinical MR antagonists, yet sufficient for use as a pharmacological tool compound where partial MR blockade or a distinct binding mode is desired.
| Evidence Dimension | MR antagonist potency (IC50) |
|---|---|
| Target Compound Data | 220 nM |
| Comparator Or Baseline | Spironolactone: 24 nM; Finerenone: 18 nM |
| Quantified Difference | 9.2-fold weaker than spironolactone; 12.2-fold weaker than finerenone |
| Conditions | Target compound: human MR overexpressed in CHOK1 cells, inhibition of aldosterone-induced protein interaction. Spironolactone: MR antagonist assay (cell-based, PC-3 or similar). Finerenone: human MR recombinant assay. |
Why This Matters
Procurement decisions for MR tool compounds require matching affinity to experimental context—the 220 nM IC50 of this compound fills a potency gap between high-affinity clinical candidates (IC50 <50 nM) and weak screening hits (IC50 >1 μM), enabling dose-response studies at concentrations where non-specific effects of more potent antagonists may confound interpretation.
- [1] BindingDB Entry BDBM50089631 (CHEMBL3578276). Affinity Data: IC50 220 nM for human MR antagonist activity in CHOK1 cells. View Source
